molecular formula C17H16N2O3 B2943689 1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea CAS No. 2034489-22-8

1-([2,3'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea

Cat. No.: B2943689
CAS No.: 2034489-22-8
M. Wt: 296.326
InChI Key: NCIQLYFRTVRHEP-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is an organic compound that features a bifuran moiety and a tolyl group connected through a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of an isocyanate with an amine. The bifuran moiety can be introduced through a Friedel-Crafts acylation followed by reduction and cyclization. The o-tolyl group can be introduced via a similar Friedel-Crafts reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinones.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The bifuran moiety could be involved in π-π interactions, while the urea linkage might form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(o-tolyl)urea
  • 1-([2,3’-Bifuran]-5-ylmethyl)-3-(p-tolyl)urea
  • 1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea is unique due to the presence of the bifuran moiety, which can impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(22-14)13-8-9-21-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIQLYFRTVRHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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